N-Acetyl-3-iodo-L-tyrosine hemihydrate N-Acetyl-3-iodo-L-tyrosine hemihydrate
Brand Name: Vulcanchem
CAS No.: 23277-49-8
VCID: VC20755684
InChI: InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1
SMILES: CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O
Molecular Formula: C₁₁H₁₄INO₅
Molecular Weight: 716.3 g/mol

N-Acetyl-3-iodo-L-tyrosine hemihydrate

CAS No.: 23277-49-8

Cat. No.: VC20755684

Molecular Formula: C₁₁H₁₄INO₅

Molecular Weight: 716.3 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-3-iodo-L-tyrosine hemihydrate - 23277-49-8

CAS No. 23277-49-8
Molecular Formula C₁₁H₁₄INO₅
Molecular Weight 716.3 g/mol
IUPAC Name (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate
Standard InChI InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1
Standard InChI Key MQYCUTSENZMQNW-NAWJVIAPSA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O
SMILES CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O
Canonical SMILES CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator